molecular formula C9H17NO4S B2418289 1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid CAS No. 2167013-26-3

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid

Cat. No.: B2418289
CAS No.: 2167013-26-3
M. Wt: 235.3
InChI Key: IUMWBXYKZAOVSA-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₇NO₄S It is characterized by a cyclobutane ring substituted with a tert-butylsulfamoyl group and a carboxylic acid group

Properties

IUPAC Name

1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)10-15(13,14)9(7(11)12)5-4-6-9/h10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMWBXYKZAOVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

The cyclobutane core is often constructed through [2+2] cycloaddition reactions. Photochemical or thermal dimerization of alkenes remains a cornerstone method. For example, irradiation of 1,3-butadiene derivatives under UV light yields cyclobutane rings, though this approach struggles with regioselectivity in substituted systems. Recent advances utilize transition-metal catalysis to enhance stereocontrol.

Functionalization of Preformed Cyclobutanes

An alternative route involves derivatizing commercially available cyclobutane carboxylic acids. For instance, 1-tert-butylcyclobutane-1-carboxylic acid (CAS 1510992-29-6) serves as a key intermediate. This compound is synthesized via Friedel-Crafts alkylation of cyclobutane carboxylic acid with tert-butyl chloride, though competing oligomerization necessitates careful control of Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures.

Sulfamoylation of Cyclobutane Carboxylic Acids

Direct Sulfamoylation Using Sulfuryl Chloride

The tert-butylsulfamoyl group is introduced via reaction of cyclobutane carboxylic acid derivatives with tert-butylsulfamoyl chloride. A representative procedure involves:

  • Activation of the carboxylic acid as an acyl chloride using thionyl chloride.
  • Reaction with tert-butylsulfamide in the presence of a base (e.g., pyridine) to form the sulfamoyl ester.
  • Hydrolysis of the ester under basic conditions to yield the target carboxylic acid.

Challenges include competing N-sulfonylation and O-sulfonylation, which are mitigated by using bulky bases to favor O-acylation. For example, employing 2,6-lutidine instead of pyridine improves selectivity for the desired product.

Sequential Protection and Sulfamoylation

To avoid side reactions, a protecting-group strategy is often employed:

  • Protection of the carboxylic acid as a tert-butyl ester using Boc₂O and DMAP.
  • Sulfamoylation of the free hydroxyl group (if present) or direct sulfonylation of the cyclobutane ring.
  • Deprotection of the tert-butyl ester under acidic conditions (e.g., TFA).

This method is exemplified in the synthesis of TAK-828F analogues, where a cis-1,3-disubstituted cyclobutane scaffold was functionalized with sulfamoyl groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoylation yields by stabilizing reactive intermediates. However, elevated temperatures (>60°C) promote decomposition of the cyclobutane ring. Optimal results are achieved in dichloromethane at 0–25°C.

Catalytic Approaches

Palladium-catalyzed sulfamoylation has emerged as a viable method for sterically hindered systems. A Pd(OAc)₂/Xantphos catalyst system enables coupling of cyclobutane boronates with tert-butylsulfamoyl chlorides, though substrate scope remains limited.

Analytical Characterization and Challenges

Spectroscopic Data

  • ¹H NMR : The cyclobutane protons appear as multiplet signals between δ 2.5–3.5 ppm, while the tert-butyl group resonates as a singlet at δ 1.2–1.4 ppm.
  • ¹³C NMR : The carboxylic acid carbon is observed at δ 170–175 ppm, and the sulfamoyl sulfur adjacent carbon at δ 55–60 ppm.

Purity and Stability Issues

The compound exhibits limited solubility in aqueous media (≤10 μM), necessitating formulation with co-solvents like PEG-400. Accelerated stability studies indicate decomposition under acidic conditions (pH <4), likely due to cyclobutane ring opening.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Challenge
Direct sulfamoylation Cyclobutane carboxylic acid 45–55 90–95 Competing N-sulfonylation
Sequential protection tert-Butyl ester derivative 60–70 98–99 Extra deprotection step required
Palladium-catalyzed Cyclobutane boronate 35–40 85–90 Limited substrate compatibility

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid typically involves several steps:

  • Cyclobutane Functionalization : Initial functionalization of cyclobutane can be achieved through methods such as halogenation or hydroxylation.
  • Introduction of tert-Butylsulfamoyl Group : The tert-butylsulfamoyl group is introduced using reagents like tert-butylamine and sulfuryl chloride under controlled conditions.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Achieved with reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur, allowing the replacement of the tert-butylsulfamoyl group with other nucleophiles.

Applications in Scientific Research

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid has several significant applications:

Chemistry

  • Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new chemical entities.

Biology

  • Biochemical Probes : The compound is investigated for its potential to act as a biochemical probe, aiding in the study of enzyme interactions and metabolic pathways. Its structure allows for specific interactions with biological targets.

Medicine

  • Therapeutic Properties : Research is ongoing into its anti-inflammatory and antimicrobial activities. It may inhibit specific enzymes related to disease processes, making it a candidate for drug development.
  • Cancer Research : Studies have explored its potential as an anticancer agent by examining its effects on cancer cell lines. For instance, compounds similar to 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid have shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis induction and enzyme inhibition .

Industry

  • Specialty Chemicals Development : The compound is utilized in creating specialty chemicals and materials with tailored properties, enhancing industrial applications.

Case Studies

Several studies highlight the diverse applications of 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid:

Study 1: Anticancer Activity

A study demonstrated that derivatives of sulfonamide compounds exhibit significant inhibition against carbonic anhydrase IX, which is overexpressed in various cancers. The findings suggest that modifications to the sulfonamide structure could enhance selectivity and efficacy against cancer cells .

Study 2: Enzyme Inhibition

Research has indicated that compounds similar to 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid can effectively inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, providing insights into potential therapeutic strategies .

Mechanism of Action

The mechanism of action of 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to the desired biological or chemical effect. The exact mechanism can vary depending on the application and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butylsulfamoyl)cyclopentane-1-carboxylic acid
  • 1-(tert-Butylsulfamoyl)cyclohexane-1-carboxylic acid
  • 1-(tert-Butylsulfamoyl)cycloheptane-1-carboxylic acid

Uniqueness

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .

Biological Activity

1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a tert-butylsulfamoyl group and a carboxylic acid. Its molecular formula is C10H17NO3S, with a molecular weight of approximately 233.31 g/mol.

Antimicrobial Properties

Research indicates that 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-128 µg/mL for different pathogens, indicating moderate potency .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It was observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). The compound's ability to inhibit the nuclear factor kappa B (NF-κB) pathway suggests a potential mechanism for its anti-inflammatory effects .

Anticancer Activity

Preliminary investigations into the anticancer properties of 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid have demonstrated its efficacy in inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound was found to activate caspase-3 and caspase-9, key players in the apoptotic pathway, leading to increased cell death .

The biological activity of 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Interaction : It may interact with receptors involved in inflammation and cancer pathways, modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, confirming its potential as an antimicrobial agent .

Study 2: In Vivo Anti-inflammatory Effects

An animal model was utilized to evaluate the anti-inflammatory effects of the compound. Mice treated with 50 mg/kg body weight showed reduced paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Data Summary

Biological ActivityObservationsReference
AntimicrobialMIC: 32-128 µg/mL
Anti-inflammatoryDownregulation of TNF-α, IL-6
AnticancerInduction of apoptosis; caspase activation

Q & A

Q. What are the common synthetic routes for 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves cyclobutane ring formation followed by sulfamoylation and carboxylation. Key steps include:

  • Cyclobutane precursor preparation : Ring-closing via [2+2] cycloaddition or alkylation of cyclobutane derivatives under controlled temperature (e.g., −78°C for stereochemical control) .
  • Sulfamoylation : Reaction with tert-butylsulfamoyl chloride in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) to avoid hydrolysis of the sulfamoyl group .
  • Carboxylation : Introduction of the carboxylic acid group via oxidation or hydrolysis of ester precursors, requiring pH control (e.g., acidic hydrolysis at 60–80°C) . Optimization focuses on solvent polarity, temperature gradients, and stoichiometric ratios of reagents to minimize side reactions (e.g., over-sulfonation).

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm cyclobutane ring geometry and tert-butylsulfamoyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. How does the steric bulk of the tert-butylsulfamoyl group influence the compound’s reactivity in nucleophilic reactions?

The tert-butyl group creates steric hindrance, reducing nucleophilic attack at the sulfamoyl nitrogen. This is critical in:

  • Protection strategies : The group acts as a protective moiety during multi-step syntheses, preventing unwanted side reactions .
  • Catalytic reactions : Steric effects may slow reaction kinetics, requiring catalysts (e.g., Pd/C) or elevated temperatures (80–100°C) for efficient coupling .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?

Contradictions arise from varying hydration states or impurities. Methodological approaches include:

  • Phase-solubility studies : Measure solubility in binary solvent systems (e.g., water-DMSO) using UV-Vis spectroscopy .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δ) to predict compatibility with solvents like THF (δ = 18.6 MPa1/2^{1/2}) or chloroform (δ = 17.8 MPa1/2^{1/2}) .
  • Crystallography : X-ray diffraction to identify polymorphic forms affecting solubility .

Q. What strategies mitigate degradation of the sulfamoyl group under acidic or basic conditions during hydrolysis?

Degradation pathways involve cleavage of the S–N bond. Solutions include:

  • Buffered conditions : Use pH 4–5 acetate buffers for hydrolysis to stabilize the sulfamoyl group .
  • Low-temperature processing : Conduct reactions at 0–4°C to slow decomposition kinetics .
  • Protective additives : Introduce scavengers (e.g., thiourea) to sequester reactive intermediates .

Q. How do electronic effects of the cyclobutane ring impact the compound’s stability in long-term storage?

The strained cyclobutane ring increases susceptibility to ring-opening oxidation. Stability protocols:

  • Storage conditions : Anhydrous environments (argon atmosphere) at −20°C to prevent moisture-induced degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5% w/w to inhibit radical-mediated decomposition .
  • Accelerated stability testing : Use thermal stress (40°C/75% RH) with LC-MS monitoring to predict shelf life .

Q. What computational methods are suitable for modeling the compound’s binding affinity to biological targets?

  • Docking studies : Molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., carbonic anhydrase) .
  • QM/MM simulations : Hybrid quantum mechanics/molecular mechanics to analyze sulfamoyl group reactivity in enzyme active sites .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from sulfamoyl oxygen) for target engagement .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported 1H^1H1H-NMR chemical shifts for the cyclobutane protons?

Variations arise from solvent effects or conformational flexibility. Validation steps:

  • Variable-temperature NMR : Analyze signal splitting at −40°C to resolve dynamic ring puckering .
  • Solvent standardization : Compare shifts in deuterated DMSO vs. CDCl3_3 to isolate solvent-induced changes .
  • Cross-validation : Correlate with X-ray crystallography data to confirm proton environments .

Methodological Best Practices

Q. What reaction workup protocols minimize byproduct formation during sulfamoylation?

  • Quenching : Add ice-cold water to terminate reactions, followed by extraction with ethyl acetate (3× volumes) .
  • Chromatography : Use silica gel column chromatography (hexane:ethyl acetate gradient) to isolate the product from tert-butylsulfonic acid byproducts .
  • Crystallization : Recrystallize from ethanol/water (7:3 v/v) to enhance purity .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of cyclobutane ring-opening reactions?

  • Deuterium labeling : Synthesize 2H^2H-labeled cyclobutane derivatives to measure KIE values (e.g., kH/kD>1k_H/k_D > 1 supports radical mechanisms) .
  • Isotopic tracing : Use 13C^{13}C-labeled carboxylic acid groups to track bond cleavage via 13C^{13}C-NMR .

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